2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine
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Overview
Description
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is a complex organic compound that features a piperidine ring, a pyrazole ring, and a sulfonylphenyl group. Compounds containing piperidine and pyrazole rings are often of interest in medicinal chemistry due to their potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyrazole intermediates, followed by their coupling with the sulfonylphenyl group under controlled conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
Chemistry
In chemistry, 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Compounds with piperidine and pyrazole rings have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders .
Industry
In industry, this compound can be used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Another piperidine derivative known for its anticancer activity.
Matrine: A piperidine alkaloid with antiproliferative effects.
Uniqueness
What sets 2-(1-methyl-1H-pyrazol-5-yl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine apart is its combination of piperidine, pyrazole, and sulfonylphenyl groups. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[2-(2-methylpyrazol-3-yl)piperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-22-18(11-12-21-22)19-6-2-3-15-24(19)20(25)16-7-9-17(10-8-16)28(26,27)23-13-4-5-14-23/h7-12,19H,2-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPULRFXLKNZGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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